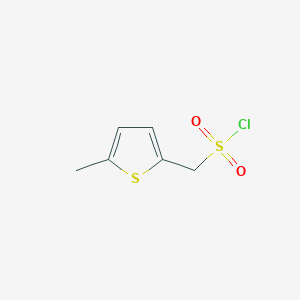
3-Methanesulfonylcyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonylcyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO4S2 It is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclohexane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Common reagents used in this synthesis include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2), which facilitate the conversion of thiols to sulfonyl chlorides, followed by reaction with amines to form the desired sulfonamide .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction efficiency and yield . This method is known for its good functional group tolerance and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like H2O2.
Reduction: Reduction of sulfonyl groups to thiols under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, thiols, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methanesulfonylcyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties and potential use in drug design.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function . This competitive inhibition is a key feature of its biological activity.
Comparison with Similar Compounds
3-Methanesulfonylcyclohexane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known antibacterial agent with a similar sulfonamide group.
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Properties
Molecular Formula |
C7H15NO4S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
3-methylsulfonylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h6-7H,2-5H2,1H3,(H2,8,11,12) |
InChI Key |
OIUHGVYLYRESMD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


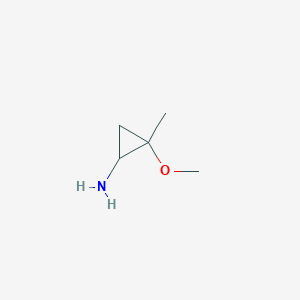
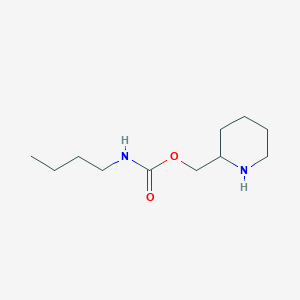
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
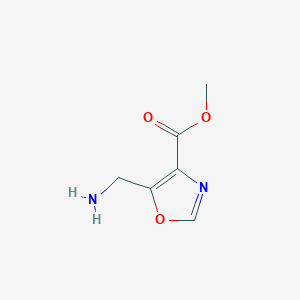

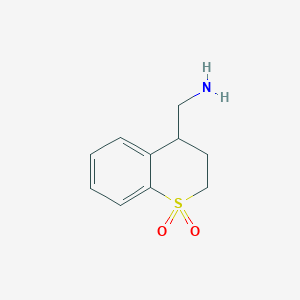
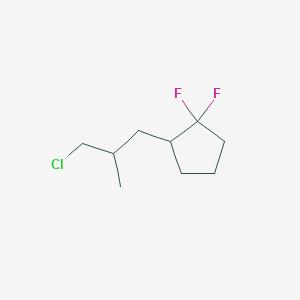
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
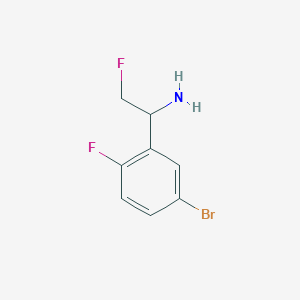
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
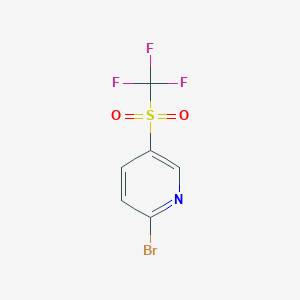
![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)
